Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione
Description
Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione is a fused bicyclic heterocyclic compound comprising a pyrrole ring fused to a pyrazine ring, with three ketone groups at positions 1, 3, and 4 (Figure 1). This scaffold has garnered significant attention in medicinal chemistry due to its structural diversity and biological relevance. Synthetic strategies, such as electrophilic acylation, Pd-catalyzed direct arylation, and multicomponent reactions, enable regioselective functionalization of the core structure, facilitating the creation of libraries for drug discovery . Key applications include anticancer and antifungal agents, with substituent orientation critically influencing bioactivity .
Properties
CAS No. |
755730-80-4 |
|---|---|
Molecular Formula |
C7H4N2O3 |
Molecular Weight |
164.12 g/mol |
IUPAC Name |
pyrrolo[1,2-a]pyrazine-1,3,4-trione |
InChI |
InChI=1S/C7H4N2O3/c10-5-4-2-1-3-9(4)7(12)6(11)8-5/h1-3H,(H,8,10,11) |
InChI Key |
ARMYFSLVOPDWKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NC(=O)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione typically involves the cyclization of appropriate precursors. One common method is the reaction of N-alkylpyrrole with hydrazine hydrate, followed by further modifications . Another approach involves the use of multicomponent reactions (MCRs), such as the Ugi-azide 4CR process, which provides a one-pot synthesis route .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrrolo[1,2-a]pyrazine scaffold .
Scientific Research Applications
Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Exhibits biological activities such as antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues
Pyrrolo[1,2-a]pyrazine Derivatives
- Pyrrolo[1,2-a]pyrazines (Non-Trione Derivatives): These lack the trione moiety but share the fused pyrrole-pyrazine core. For example, dibromofakelin and longamide B exhibit cytotoxicity against cancer cells, while 6,7-dibromopyrrolo[1,2-a]pyrazine (4k) shows antifungal activity against Candida spp. .
- Brominated Derivatives: Bromination at C6 and C7 positions (e.g., 4j, 4k) enhances antifungal potency, likely due to increased electrophilicity and membrane interaction .
2.1.2. Benzoimidazole-Pyrrolo[1,2-a]pyrazine Hybrids Fusion with benzoimidazole (e.g., benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine) introduces extended π-conjugation, resulting in deep blue fluorescence (λem ≈ 450 nm) and aggregation-induced emission (AIE).
2.1.3. Spirocyclic Derivatives
Spiro-fused systems, such as (3R)-2′-(4-bromo-2-fluorobenzyl)spiro-[pyrrolidine-3,4′(1′H)-pyrrolo[1,2-a]pyrazine]-1′,2,3′,5(2H′)-tetraone (ranirestat), are therapeutic candidates for diabetic complications. The spiro architecture enhances metabolic stability and target specificity .
Anticancer Activity
- Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione derivatives inhibit cancer cell proliferation via kinase modulation or DNA intercalation. Substituents like aryl groups at C6 enhance potency (IC50 = 0.5–5 µM) .
Antifungal Activity
- 4l (6,7-dibromo derivative) exhibits broad-spectrum activity against Candida spp. (MIC = 2–8 µg/mL), outperforming fluconazole-resistant strains .
Optical Properties
- Benzoimidazole hybrids (e.g., 8c, 8i) display AIE with quantum yields (ΦF) up to 0.45 in aggregated states, making them suitable for OLEDs and cellular imaging .
Physical and Chemical Properties
| Property | This compound | Benzoimidazole Hybrids | Spirocyclic Derivatives |
|---|---|---|---|
| Solubility (DMSO) | Moderate (10–20 mM) | Low (<5 mM) | Low–Moderate |
| Melting Point | 140–160°C | 180–220°C | 120–150°C |
| Fluorescence | None | λem = 450 nm | None |
| LogP | 1.2–2.5 | 2.8–3.5 | 1.8–2.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
